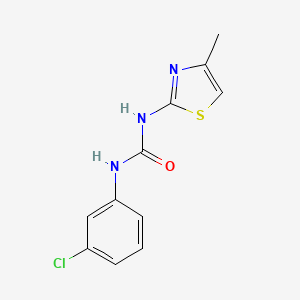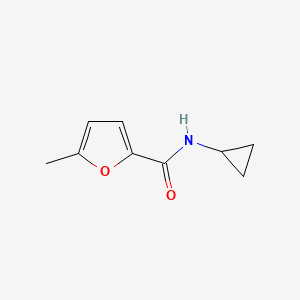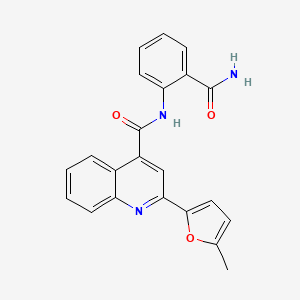![molecular formula C13H14Cl2N2O2S B10977520 4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10977520.png)
4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the core pyrazole structure. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride derivative.
Chlorination: The final step includes the chlorination of the aromatic ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14Cl2N2O2S |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
4-chloro-1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-7-6-12(8(2)5-11(7)14)20(18,19)17-10(4)13(15)9(3)16-17/h5-6H,1-4H3 |
InChI Key |
OEODSAXQBZRZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10977437.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B10977442.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(propan-2-yl)benzamide](/img/structure/B10977449.png)

![N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10977468.png)
![N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide](/img/structure/B10977474.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10977487.png)
![Methyl 3-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B10977491.png)


![N-(3-chlorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977505.png)
![3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B10977513.png)

![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B10977526.png)
